molecular formula C19H18N4O3S B11007120 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11007120
M. Wt: 382.4 g/mol
InChI Key: HKLWZEYEAZTWDH-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that combines an indole moiety with a thienopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thienopyrimidine moiety can be reduced to an alcohol.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of N-[2-(5-hydroxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

    Reduction: Formation of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-hydroxythieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

    Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: A simpler indole derivative with similar biological activity.

    2-(4-oxo-4H-thieno[3,2-d]pyrimidin-3-yl)acetamide: Lacks the indole moiety but retains the thienopyrimidine structure.

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its combined indole and thienopyrimidine structures, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H18N4O3S/c1-26-14-2-3-16-13(10-14)4-7-22(16)8-6-20-17(24)11-23-12-21-15-5-9-27-18(15)19(23)25/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,20,24)

InChI Key

HKLWZEYEAZTWDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C=NC4=C(C3=O)SC=C4

Origin of Product

United States

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